H-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-OH.TFA

Description

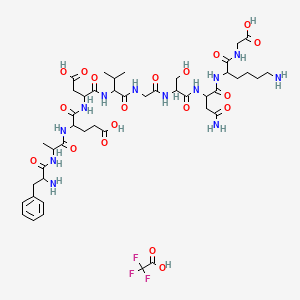

The compound “H-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-OHTFA” is a synthetic peptide composed of a sequence of DL-amino acids

Properties

IUPAC Name |

5-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O17.C2HF3O2/c1-21(2)35(43(72)47-18-31(58)50-29(20-56)42(71)53-27(16-30(46)57)40(69)52-25(11-7-8-14-44)38(67)48-19-34(63)64)55-41(70)28(17-33(61)62)54-39(68)26(12-13-32(59)60)51-36(65)22(3)49-37(66)24(45)15-23-9-5-4-6-10-23;3-2(4,5)1(6)7/h4-6,9-10,21-22,24-29,35,56H,7-8,11-20,44-45H2,1-3H3,(H2,46,57)(H,47,72)(H,48,67)(H,49,66)(H,50,58)(H,51,65)(H,52,69)(H,53,71)(H,54,68)(H,55,70)(H,59,60)(H,61,62)(H,63,64);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRSHWZTVLXWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H67F3N12O19 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1137.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-OH.TFA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of DL-amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first DL-amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next DL-amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

The compound “H-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-OH.TFA” can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the formation of free thiol groups.

Scientific Research Applications

The compound “H-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-OH.TFA” has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and reaction mechanisms.

Biology: Employed in the study of protein folding, structure, and function.

Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based vaccines.

Industry: Utilized in the development of new materials and as a standard in analytical techniques such as mass spectrometry.

Mechanism of Action

The mechanism of action of “H-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-OH.TFA” depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include signal transduction, protein-protein interactions, and cellular uptake mechanisms.

Comparison with Similar Compounds

Similar Compounds

H-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-OH: Similar peptide without the TFA group.

H-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-OH.AcOH: Similar peptide with an acetic acid group instead of TFA.

Uniqueness

The presence of the TFA group in “H-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-OH.TFA” can influence its solubility, stability, and reactivity compared to similar peptides. This makes it unique and potentially more suitable for specific applications in research and industry.

Biological Activity

Introduction

H-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-OH.TFA is a synthetic peptide composed of a sequence of ten amino acids, including phenylalanine (Phe), alanine (Ala), glutamic acid (Glu), aspartic acid (Asp), valine (Val), glycine (Gly), serine (Ser), asparagine (Asn), lysine (Lys), and glycine (Gly) again. The inclusion of trifluoroacetic acid (TFA) enhances its solubility and stability, making it suitable for various biochemical applications.

Structure and Synthesis

The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage using TFA to release the peptide in its free form. The structural characteristics of the peptide influence its biological activity, including its interactions with enzymes and receptors.

Biological Activity

Mechanisms of Action

The biological activity of this compound is largely dependent on its amino acid sequence. Peptides like this can interact with various molecular targets in biological systems, influencing signal transduction pathways and protein-protein interactions. For instance, specific amino acids can enhance or inhibit binding affinity to receptors, thereby modulating physiological responses.

Potential Applications

Due to its unique composition, this peptide has potential applications in:

- Therapeutic Development : Its ability to modulate biological processes makes it a candidate for drug development targeting specific diseases.

- Biochemical Research : It can be used to study protein interactions and cellular signaling pathways.

Interaction Studies

Research has indicated that this compound can interact with various biological targets. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are commonly employed to quantify these interactions. Understanding these interactions is crucial for elucidating the peptide's mechanisms of action and potential therapeutic effects.

Case Studies

Case Study 1: Antioxidant Activity

In studies examining the antioxidant properties of similar peptides, it was found that certain sequences could effectively scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .

Case Study 2: Neuroprotective Effects

Research involving peptides similar to H-DL-Phe-DL-Ala-DL-Glu-DL-Asp has shown potential neuroprotective effects. For instance, peptides that mimic neurotransmitter functions may help in conditions like Alzheimer's disease by modulating synaptic transmission and reducing amyloid plaque formation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other peptides exhibiting similar structures can be insightful. The following table summarizes key features and activities:

| Peptide Sequence | Main Activities | Notes |

|---|---|---|

| H-DL-Phe... | Antioxidant, Neuroprotective | Exhibits strong binding affinity to neuronal receptors |

| H-Ala... | Enzyme Inhibition | Known for inhibiting specific proteolytic enzymes |

| H-Glu... | Modulation of neurotransmitter release | Involved in synaptic plasticity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.